molecular formula C30H37NO7 B2449434 Schembl21392617 CAS No. 1462868-88-7

Schembl21392617

Cat. No. B2449434
CAS RN: 1462868-88-7
M. Wt: 523.626
InChI Key: UWVCYNXVZRDWSD-UNZYHPAISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Schembl21392617 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that was first synthesized in 2010 by a team of researchers from the University of California, San Francisco. Since then, it has been studied extensively, and its unique properties have been explored in-depth.

Scientific Research Applications

Understanding Phenotypic Effects of Drugs

Understanding the molecular basis of phenotypic changes caused by drugs in humans is crucial for drug mechanism elucidation and personalized medicine development. A resource called SIDER has been developed to link drugs with side effect terms, offering valuable phenotypic information. Although the primary focus is on side effects, the comprehensive phenotypic data in SIDER can be instrumental for broader pharmacological research, especially in understanding drug actions and interactions on a phenotypic level (Kuhn et al., 2010).

Predicting Off-Target Drug Effects

The prediction of unintended off-targets that might lead to adverse drug reactions is a complex task. By leveraging computational strategies, researchers have been able to predict and confirm the activity of marketed drugs on various unintended ‘side-effect’ targets. This not only helps in understanding the drug's comprehensive profile but also aids in drug repositioning and toxicity de-risking, contributing significantly to drug discovery and development (Lounkine et al., 2012).

Drug Target Identification through Side-Effect Profiles

Innovative methods have been proposed to predict potential side-effects of drug candidate molecules based on their chemical structures. These methods use advanced analytical techniques like sparse canonical correlation analysis (SCCA) to extract correlated sets of chemical substructures and side-effects. This approach not only aids in predicting side effects but also provides insights into drug action mechanisms, potentially leading to the discovery of new drug targets and therapeutic pathways (Pauwels et al., 2011).

Exploiting Side-Effect Similarities for Drug Target Discovery

Drug targets can be predicted using phenotypic side-effect similarities. By analyzing marketed drugs based on their side-effect profiles, researchers can infer shared targets, even among chemically dissimilar drugs. This methodology not only unveils new drug-target relations but also hints at novel therapeutic uses of marketed drugs, contributing to drug repurposing and personalized medicine (Campillos et al., 2008).

Comprehensive Drug-Side Effect Associations

Understanding the extensive network of drug-side effect associations is vital for drug safety and efficacy. Automated learning approaches, leveraging vast biomedical literature, have been developed to accurately extract drug-side effect pairs. These approaches provide a more complete picture of a drug's profile, aiding in target discovery, drug repositioning, and toxicity prediction. By integrating drug, target, and side effect data, researchers can significantly enhance the therapeutic mechanism of action insights and the understanding of adverse reaction pathways (Xu & Wang, 2014).

properties

IUPAC Name

(E)-6-(3,4-dimethoxyphenyl)-3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N,N-diethyl-3-methyl-4-oxohex-5-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO7/c1-8-31(9-2)29(34)20-30(3,27(32)16-12-21-10-14-23(35-4)25(18-21)37-6)28(33)17-13-22-11-15-24(36-5)26(19-22)38-7/h10-19H,8-9,20H2,1-7H3/b16-12+,17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVCYNXVZRDWSD-UNZYHPAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C(=O)CC(C(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-(3,4-dimethoxyphenyl)-3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N,N-diethyl-3-methyl-4-oxohex-5-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.